2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a pyrimidinyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl precursor. This precursor is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to introduce the piperidine and pyrimidine groups. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and cyclization catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group is known to enhance binding affinity and selectivity, while the pyrimidinyl-piperidine moiety can modulate the compound’s pharmacokinetic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclobutyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- (3,3-Difluorocyclobutyl)-[4-(5-propylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- (3,3-Difluorocyclobutyl)-[4-(5-isopropylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Uniqueness
The uniqueness of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluorocyclobutyl group enhances stability and binding affinity, while the pyrimidinyl-piperidine moiety provides versatility in modifying the compound’s pharmacokinetic profile .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-2-11-9-19-15(20-10-11)23-13-3-5-21(6-4-13)14(22)12-7-16(17,18)8-12/h9-10,12-13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWYDJJSYATKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.